molecular formula C20H20N2O B11119937 2-(3-methylphenyl)-N-propylquinoline-4-carboxamide

2-(3-methylphenyl)-N-propylquinoline-4-carboxamide

Cat. No.: B11119937
M. Wt: 304.4 g/mol
InChI Key: KTRCTYZWWCOLKZ-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-propylquinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-propylquinoline-4-carboxamide typically involves the reaction of 3-methylphenylamine with a quinoline derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-propylquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce the corresponding alcohols.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-propylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through interactions with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methylphenyl)-N-propylquinoline-4-carboxamide is unique due to its specific quinoline framework and the presence of the 3-methylphenyl and N-propyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

2-(3-methylphenyl)-N-propylquinoline-4-carboxamide

InChI

InChI=1S/C20H20N2O/c1-3-11-21-20(23)17-13-19(15-8-6-7-14(2)12-15)22-18-10-5-4-9-16(17)18/h4-10,12-13H,3,11H2,1-2H3,(H,21,23)

InChI Key

KTRCTYZWWCOLKZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC(=C3)C

Origin of Product

United States

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